An In-depth Technical Guide to 4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 4-(3-nitrophenyl)-1,3-thiazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and potential biological activities. The information presented herein is a synthesis of established chemical principles and data from closely related analogues, providing a robust framework for future research and development.
Introduction and Significance
The 1,3-thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals. Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The introduction of a nitrophenyl group at the 4-position of the thiazole ring can significantly influence its pharmacokinetic and pharmacodynamic properties. Specifically, the 3-nitro substitution pattern is of interest for its potential to modulate enzyme inhibitory activity and other biological responses.
This guide focuses on the 2-keto derivative of the 4-(3-nitrophenyl)thiazole core, which exists in tautomeric equilibrium with its 2-hydroxythiazole form. This tautomerism is a critical aspect of its chemistry and can influence its reactivity and biological interactions. Understanding the properties of 4-(3-nitrophenyl)-1,3-thiazol-2(3H)-one is crucial for harnessing its potential in drug discovery and development.
Synthesis and Structural Elucidation
The synthesis of 4-(3-nitrophenyl)-1,3-thiazol-2(3H)-one can be approached through several established methods for thiazole ring formation, with the Hantzsch thiazole synthesis being a primary and versatile route.[4]
Proposed Synthetic Pathway: Modified Hantzsch Synthesis
A plausible and efficient route to the target compound involves a variation of the Hantzsch synthesis, which typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 2-hydroxythiazole, which is the tautomeric precursor to the desired 2-thiazolone, an ester of thiocarbamic acid can be utilized.
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for 4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one.
Experimental Protocol:
Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethan-1-one
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To a solution of 3-nitroacetophenone (1 eq.) in glacial acetic acid, add bromine (1 eq.) dropwise with constant stirring at room temperature.
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After the addition is complete, stir the reaction mixture for 2-4 hours.
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.
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Recrystallize the crude product from ethanol to obtain pure 2-bromo-1-(3-nitrophenyl)ethan-1-one.
Step 2: Synthesis of 2-Hydroxy-4-(3-nitrophenyl)thiazole
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Dissolve 2-bromo-1-(3-nitrophenyl)ethan-1-one (1 eq.) and potassium thiocyanate (1.2 eq.) in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture and pour it into cold water.
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The precipitated solid is filtered, washed with water, and dried. This product is predominantly the 2-hydroxy tautomer.
Step 3: Isolation of 4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one
The isolated product from Step 2 will exist as a mixture of tautomers. The ratio of the keto to enol form is dependent on the solvent used for crystallization and the solid-state packing forces.[5][6] Purification by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) may allow for the separation of the tautomers, though they are likely to interconvert in solution. The more stable solid-state form is often the keto (thiazolone) tautomer due to favorable intermolecular hydrogen bonding.
Structural Elucidation and Tautomerism
The structure of 4-(3-nitrophenyl)-1,3-thiazol-2(3H)-one and its tautomer, 2-hydroxy-4-(3-nitrophenyl)thiazole, can be confirmed by a combination of spectroscopic techniques.
Caption: Keto-enol tautomerism of the target compound.
Predicted Spectroscopic Data:
| Spectroscopic Technique | 2-Hydroxy-4-(3-nitrophenyl)thiazole (Enol form) | 4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one (Keto form) |
| IR (cm⁻¹) | Broad O-H stretch (~3400), C=N stretch (~1620) | N-H stretch (~3200), C=O stretch (~1680) |
| ¹H NMR (δ, ppm) | Thiazole C5-H (~7.5-7.8), Aromatic protons (~7.6-8.5), OH proton (broad, variable) | Thiazole C5-H (~7.2-7.5), Aromatic protons (~7.6-8.5), NH proton (broad, ~10-12) |
| ¹³C NMR (δ, ppm) | C2 (~165-170), C4 (~140-145), C5 (~110-115), Aromatic carbons (~120-150) | C2 (C=O) (~175-180), C4 (~135-140), C5 (~105-110), Aromatic carbons (~120-150) |
| Mass Spec (m/z) | Molecular ion peak corresponding to C₉H₆N₂O₃S | Molecular ion peak corresponding to C₉H₆N₂O₃S |
The presence of both tautomers in solution can be observed by NMR spectroscopy, where two sets of peaks corresponding to each form may be present. The integration of these peaks can provide an estimation of the equilibrium ratio in a given solvent.
Physicochemical Properties
Table of Predicted Physicochemical Properties:
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₉H₆N₂O₃S | - |
| Molecular Weight | 222.22 g/mol | - |
| Physical State | Solid | Based on related thiazole derivatives |
| Melting Point | 180-220 °C | Inferred from related nitrophenylthiazole compounds |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | General solubility of heterocyclic compounds |
| pKa | Acidic (NH proton) ~8-10 | Estimated based on the thiazolone structure |
Potential Biological Activities and Therapeutic Applications
The biological profile of 4-(3-nitrophenyl)-1,3-thiazol-2(3H)-one has not been extensively reported. However, based on the activities of structurally similar compounds, several therapeutic areas warrant investigation.
Monoamine Oxidase (MAO) Inhibition
A closely related series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B).[4][7] The 4-(3-nitrophenyl)thiazole scaffold was found to be a key pharmacophoric feature for this activity.[4] Given the structural similarity, it is highly probable that 4-(3-nitrophenyl)-1,3-thiazol-2(3H)-one could also exhibit MAO inhibitory properties. Inhibition of MAO-B is a validated therapeutic strategy for the treatment of neurodegenerative disorders such as Parkinson's disease.
Caption: Postulated mechanism of action for the treatment of Parkinson's disease.
Antioxidant Activity
The aforementioned 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives also demonstrated significant antioxidant properties.[4][7] The thiazole nucleus is known to contribute to radical scavenging activity. Therefore, it is reasonable to hypothesize that 4-(3-nitrophenyl)-1,3-thiazol-2(3H)-one possesses antioxidant potential, which could be beneficial in conditions associated with oxidative stress.
Anticancer and Antimicrobial Potential
Thiazole and thiazolidinone derivatives are well-documented for their broad-spectrum antimicrobial and anticancer activities.[1][2][3][8][9] The presence of the nitro group can further enhance these properties. Future studies should evaluate the efficacy of 4-(3-nitrophenyl)-1,3-thiazol-2(3H)-one against various cancer cell lines and microbial strains.
Future Directions and Conclusion
4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one represents a promising, yet underexplored, scaffold for drug discovery. This technical guide provides a foundational understanding of its synthesis, structure, and potential biological activities based on established chemical knowledge and data from closely related compounds.
Key future research directions should include:
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Definitive Synthesis and Characterization: The development and optimization of a robust synthetic protocol for 4-(3-nitrophenyl)-1,3-thiazol-2(3H)-one, followed by comprehensive spectroscopic and physicochemical characterization.
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Biological Screening: A thorough evaluation of its biological activity, with a primary focus on MAO-B inhibition, antioxidant capacity, and anticancer and antimicrobial properties.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with substitutions on both the phenyl and thiazole rings to establish clear SARs and optimize potency and selectivity.
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Computational Modeling: Utilization of molecular docking and other computational tools to elucidate the binding modes of this compound with its biological targets and to guide the design of more potent derivatives.
References
-
IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]
-
Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612. Available from: [Link]
-
Molecules. (2020, October 2). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Available from: [Link]
-
Elsevier. (2020). One-pot synthesis of 4-aryl-2-aminothiazoles from styrenes and thioureas promoted by tribromoisocyanuric acid. Tetrahedron Letters, 61(30), 152164. Available from: [Link]
-
MDPI. (2018, August 15). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available from: [Link]
-
R-Discovery. (2018, February 1). Synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)- sulfamoyl]phenyl}but-2-eneamides. Available from: [Link]
-
ResearchGate. (2019, February). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Available from: [Link]
-
EPA CompTox Chemicals Dashboard. 4-(3-Nitrophenyl)-2(1H)-pyrimidinethione Properties. Available from: [Link]
-
ResearchGate. (2006). Synthesis of some new 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents. Available from: [Link]
-
BMC Chemistry. (2016, February 4). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Available from: [Link]
-
SpectraBase. 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]indoline. Available from: [Link]
-
ResearchGate. (2010). Synthesis of novel 3-(substituted 1,3,4-thiadiazol-2-yl)-quinazolin-4(3H)-ones as anticancer agents. Available from: [Link]
-
Cheméo. Chemical Properties of Thiazole, 2-amino-5-nitro-4-(p-nitrophenyl) (CAS 102300-80-1). Available from: [Link]
-
MDPI. (2022, June 30). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Available from: [Link]
-
ACS Publications. (2025, May 13). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. Available from: [Link]
-
MDPI. (2024, May 24). 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. Available from: [Link]
-
ACS Omega. (2022, April 15). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene. Available from: [Link]
-
PubChem. C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine. Available from: [Link]
-
PubChem. 4-Nitrophenyl 1,3-thiazol-5-ylmethyl carbonate. Available from: [Link]
-
CAS Common Chemistry. 2-Amino-4-(p-nitrophenyl)thiazole. Available from: [Link]
-
Chemsrc. N-(4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide. Available from: [Link]
-
ResearchGate. (2017, August 17). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. Available from: [Link]
-
NIST WebBook. 2-Amino-4-(4-nitrophenyl)thiazole. Available from: [Link]
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Available from: [Link]
-
MDPI. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Available from: [Link]
-
ResearchGate. (2010, August 3). Ab initio study of the tautomerism of 2,5-substituted diazoles. Available from: [Link]
Sources
- 1. 1158735-14-8|4-(3-Nitrophenyl)-1,3-thiazole|BLD Pharm [bldpharm.com]
- 2. jocpr.com [jocpr.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one | Benchchem [benchchem.com]
